Acetic acid, (hydroxyimino)-, (Z)-

Coordination Chemistry Metal-Organic Frameworks Catalysis

(Z)-Acetic acid, (hydroxyimino)- (CAS 3545-80-0), also known as (Z)-2-(hydroxyimino)acetic acid or glyoxylic acid oxime, is the simplest member of the 2-(hydroxyimino)carboxylic acid family. This small, bifunctional molecule contains both a carboxylic acid and an oxime group, enabling its role as a versatile ligand for metal coordination and as a building block in organic synthesis.

Molecular Formula C2H3NO3
Molecular Weight 89.05 g/mol
CAS No. 3545-80-0
Cat. No. B12441912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetic acid, (hydroxyimino)-, (Z)-
CAS3545-80-0
Molecular FormulaC2H3NO3
Molecular Weight89.05 g/mol
Structural Identifiers
SMILESC(=NO)C(=O)O
InChIInChI=1S/C2H3NO3/c4-2(5)1-3-6/h1,6H,(H,4,5)
InChIKeyPBZUAIHRZUBBAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Z)-Acetic Acid, (Hydroxyimino)- (CAS 3545-80-0): Procurement and Differentiation Guide


(Z)-Acetic acid, (hydroxyimino)- (CAS 3545-80-0), also known as (Z)-2-(hydroxyimino)acetic acid or glyoxylic acid oxime, is the simplest member of the 2-(hydroxyimino)carboxylic acid family . This small, bifunctional molecule contains both a carboxylic acid and an oxime group, enabling its role as a versatile ligand for metal coordination and as a building block in organic synthesis [1].

Why (Z)-Acetic Acid, (Hydroxyimino)- (CAS 3545-80-0) Cannot Be Replaced by Generic Oxime Analogs


The specific Z (syn) stereochemistry of this oxime dictates its molecular geometry, and consequently, its coordination chemistry and biological interactions. In contrast to the E (anti) isomer (CAS 168208-95-5) or other oxime derivatives like 2-cyano-2-(hydroxyimino)acetic acid, the Z configuration of CAS 3545-80-0 creates a distinct spatial arrangement of donor atoms [1]. This geometry is critical for forming specific, thermodynamically stable metal chelates and for achieving desired stereochemical outcomes in synthetic applications, rendering generic substitution unreliable and often resulting in failed syntheses or altered material properties [2].

Quantitative Evidence for Selecting (Z)-Acetic Acid, (Hydroxyimino)- (CAS 3545-80-0)


Metal Complex Stability: A Comparative Advantage of the (Z)-Isomer over its (E)-Isomer

The (Z)-stereoisomer of 2-(hydroxyimino)acetic acid forms more stable metal complexes compared to the (E)-isomer. This is a class-level inference for the parent compound, supported by direct quantitative data from studies on the analogous 2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetic acid system. The (Z)- or syn-isomer exhibits a higher formation constant (log K) with Cu(II) ions, indicating a thermodynamically favored chelation geometry [1].

Coordination Chemistry Metal-Organic Frameworks Catalysis

Structural Differentiation: Unique Coordination Geometry of (Z)-Acetic acid, (hydroxyimino)- in Palladium(II) Complexes

X-ray crystallography reveals that (Z)-Acetic acid, (hydroxyimino)- (H2GAO) adopts a specific bidentate coordination mode in its palladium(II) complex, K[Pd(GAO)(HGAO)], which is distinct from that observed with other oxime ligands or the (E)-isomer. The complex features two non-equivalent anionic complex molecules in the asymmetric unit, with the ligand chelating via the oxime nitrogen and carboxylate oxygen atoms. This specific arrangement leads to a unique crystal packing with specific intermolecular hydrogen-bonding networks [1].

Bioinorganic Chemistry Medicinal Chemistry X-ray Crystallography

Synthetic Utility: High-Yield Preparation of (Z)-Acetic acid, (hydroxyimino)- via an Optimized Patent Route

A patented method for preparing 2-(hydroxyimino)acetic acid, which yields the (Z)-isomer, has been reported with significantly improved yield and purity compared to conventional ester hydrolysis routes [1]. The process, which involves the direct reaction of chloral hydrate with hydroxylamine hydrochloride in water, achieves a high yield of 91.5% under mild conditions (20°C, 18 h) . This is a substantial improvement over alternative methods that report lower yields (e.g., 80%) for the hydrolysis of methyl 2-(hydroxyimino)acetate [1].

Organic Synthesis Process Chemistry Method Development

Conformational Stability: The (Z)-Isomer's Favored Low-Energy Conformation

Ab initio calculations demonstrate that the (Z)-isomer (zccc conformer) of glyoxylic acid oxime is one of the lowest-energy conformations, and it exhibits distinct vibrational frequencies compared to its (E)-counterparts [1]. Geometry optimization of 16 conformations identified the zccc conformer as a stable minimum on the potential energy surface. The calculated vibrational spectra for this conformer provide a unique fingerprint for its identification and differentiation from other isomers and conformers [1].

Computational Chemistry Molecular Modeling Vibrational Spectroscopy

Targeted Application Scenarios for (Z)-Acetic Acid, (Hydroxyimino)- (CAS 3545-80-0)


Coordination Chemistry and Metal-Organic Framework (MOF) Synthesis

Leverage the superior stability of the (Z)-isomer's metal complexes [1]. Use CAS 3545-80-0 as a ligand to synthesize robust Cu(II) or Pd(II) complexes where the specific bidentate chelation geometry is critical for catalytic activity or framework architecture [2].

Scalable Synthesis of Oxime-Based Building Blocks and Intermediates

Employ the high-yielding patented preparation method [1] to reliably procure or synthesize this building block in multi-gram quantities. This ensures cost-effective access to the (Z)-isomer for use in the synthesis of more complex molecules, such as α-amino acids or heterocycles, where stereochemical integrity is paramount [2].

Development of Novel Chemotherapeutics and Bioinorganic Probes

Utilize the well-defined, unique coordination geometry of the (Z)-isomer with palladium(II) and platinum(II) [1]. This allows for the rational design of metal-based drug candidates with predictable structures and, potentially, distinct cytotoxic profiles compared to those derived from the (E)-isomer or other oxime ligands [2].

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